4-Hydroxyphenylacetylglycine

Descripción general

Descripción

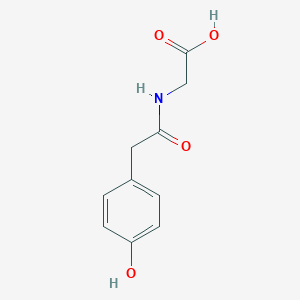

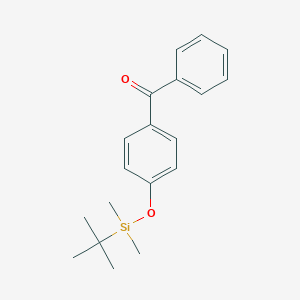

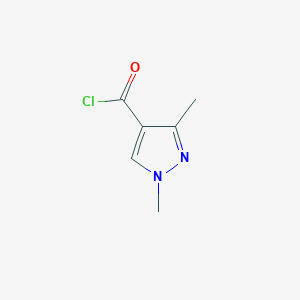

4-Hydroxyphenylacetylglycine is phenylacetylglycine hydroxylated at the phenyl C-4 position. It has a role as a mouse metabolite. It is a monocarboxylic acid amide, a monocarboxylic acid, and a N-acylglycine .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyphenylacetylglycine is C10H11NO4 . It is functionally related to phenylacetylglycine .

Chemical Reactions Analysis

4-Hydroxyphenylacetylglycine is functionally related to phenylacetylglycine . It is shown that this enzyme enjoys a relatively broad substrate specificity, which allows the conversion of a number of non-natural phenolic compounds .

Physical And Chemical Properties Analysis

The molecular formula of 4-Hydroxyphenylacetylglycine is C10H11NO4, and its molecular weight is 209.20 g/mol .

Aplicaciones Científicas De Investigación

Traditional Chinese Medicine and Gut Microbiota Modulation

4-Hydroxyphenylacetylglycine: has been studied in the context of traditional Chinese medicine (TCM) for its potential effects on gut microbiota and host metabolism. In a study involving experimental colitis in rats, it was found that certain TCM herbs could influence the levels of 4-Hydroxyphenylacetylglycine , suggesting its role in the metabolic pathways affected by TCM .

Metabolic Profiling and Disease Biomarkers

In the field of metabolomics, 4-Hydroxyphenylacetylglycine serves as a metabolic biomarker. It has been identified in studies investigating the metabolic profiles of diseases like Crohn’s Disease, where its levels were correlated with disease status and microbial composition .

Synthetic Biology and Drug Development

The compound plays a role in synthetic biology, particularly in drug discovery and production. Synthetic biology utilizes engineered biological systems for specific purposes, and 4-Hydroxyphenylacetylglycine could be involved in the synthesis of new compounds or as a starting material for drug development processes .

Biotechnology and Enzyme Function

In biotechnological research, 4-Hydroxyphenylacetylglycine is relevant for studying enzyme functions and interactions. It can be used to investigate the activity of enzymes involved in metabolic pathways, potentially leading to the development of new biotechnological applications .

Pharmacology and Drug Mechanisms

Pharmacologically, 4-Hydroxyphenylacetylglycine may be involved in the mechanisms of action of drugs. Understanding its role in pharmacodynamics could provide insights into how drugs interact with biological systems and lead to the development of more effective therapeutic agents .

Environmental Science and Pollutant Impact

Environmental science research has explored the impact of compounds like 4-Hydroxyphenylacetylglycine on ecosystems. Its presence and levels in environmental samples can indicate the exposure and effects of pollutants on living organisms .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Hydroxyphenylacetylglycine is an acyl glycine and an endogenous human metabolite . It is a metabolite of tyramine, a tyrosine-derived endogenous monoamine

Mode of Action

It is known to be a molecular entity capable of donating a hydron to an acceptor (bronsted base)

Biochemical Pathways

As a metabolite of tyramine, it may be involved in the metabolic pathways related to tyramine metabolism .

Pharmacokinetics

As an endogenous metabolite, it is likely to be well-absorbed and distributed in the body . More research is needed to understand its metabolism and excretion, as well as its impact on bioavailability.

Result of Action

As a Bronsted acid, it may participate in reactions involving proton donation

Action Environment

As an endogenous metabolite, its action may be influenced by various physiological factors .

Propiedades

IUPAC Name |

2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPDWYIPKSSNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331519 | |

| Record name | 4-Hydroxyphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyphenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4-Hydroxyphenylacetylglycine | |

CAS RN |

28116-23-6 | |

| Record name | p-Hydroxyphenylacetylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28116-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyphenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding increased 4-hydroxyphenylacetylglycine levels in urine after cranberry juice consumption?

A1: The research article [] identifies 4-hydroxyphenylacetylglycine as one of several endogenous metabolites with altered urinary excretion following cranberry juice consumption in young women. While the exact mechanism is not elucidated in the study, the authors propose that these metabolic modifications could contribute to the recognized health benefits of cranberry juice, particularly its association with protection against urinary tract infections. Further research is needed to understand the specific role of 4-hydroxyphenylacetylglycine in this context.

Q2: Does the presence of 4-hydroxyphenylacetylglycine in urine after cranberry juice consumption have any connection to the identified exogenous metabolites?

A2: The study [] observed increased excretion of both endogenous metabolites like 4-hydroxyphenylacetylglycine and exogenous metabolites like quinic acid and various phenolic compounds after cranberry juice consumption. While a direct connection between the two is not explicitly established in this particular research, it is plausible that the metabolism of cranberry-derived compounds could influence endogenous metabolic pathways, leading to alterations in the levels of compounds like 4-hydroxyphenylacetylglycine. Further investigation is required to confirm any direct links and understand the underlying mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)

![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)